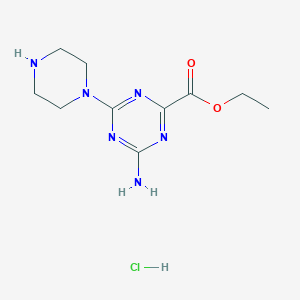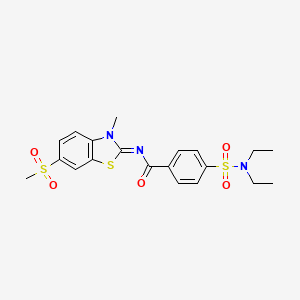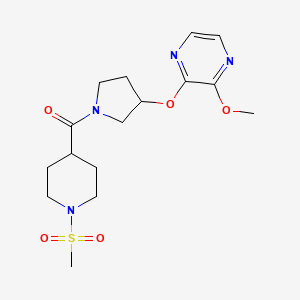![molecular formula C18H18N2O2S2 B2916303 3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(2-ethoxyphenyl)urea CAS No. 2380040-88-8](/img/structure/B2916303.png)
3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(2-ethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(2-ethoxyphenyl)urea, also known as BTMU, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. It is a urea derivative that has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of 3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(2-ethoxyphenyl)urea is not yet fully understood. However, it has been proposed that 3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(2-ethoxyphenyl)urea acts as a voltage-gated potassium channel blocker. This mechanism of action has been confirmed by electrophysiological studies, which have shown that 3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(2-ethoxyphenyl)urea can block potassium currents in both voltage-gated and calcium-activated potassium channels.
Biochemical and Physiological Effects:
3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(2-ethoxyphenyl)urea has been found to exhibit interesting biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for use in cancer therapy. Additionally, 3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(2-ethoxyphenyl)urea has been found to exhibit anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(2-ethoxyphenyl)urea is its high purity and good yields, which make it easy to synthesize and use in lab experiments. Additionally, its interesting biochemical and physiological effects make it a promising candidate for further research. However, one of the limitations of 3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(2-ethoxyphenyl)urea is its relatively low solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(2-ethoxyphenyl)urea. One potential direction is to further investigate its potential use in cancer therapy. Additionally, more research is needed to fully understand its mechanism of action and how it interacts with potassium channels. Finally, there is potential for 3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(2-ethoxyphenyl)urea to be used in other scientific research applications, such as in the development of new electronic devices or as a tool for studying potassium channel function.
Synthesis Methods
The synthesis of 3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(2-ethoxyphenyl)urea involves the reaction of 3,3'-bithiophene-5-carbaldehyde with 2-ethoxyphenylisocyanate in the presence of a base catalyst. The resulting product is then treated with methyl iodide to obtain 3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(2-ethoxyphenyl)urea. This synthesis method has been reported to yield high purity and good yields of 3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(2-ethoxyphenyl)urea.
Scientific Research Applications
3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(2-ethoxyphenyl)urea has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of organic electronics. 3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(2-ethoxyphenyl)urea has been found to exhibit good electron transport properties, making it a potential candidate for use in organic field-effect transistors (OFETs) and other electronic devices.
properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S2/c1-2-22-17-6-4-3-5-16(17)20-18(21)19-10-15-9-14(12-24-15)13-7-8-23-11-13/h3-9,11-12H,2,10H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEVKXRPBSXPCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2=CC(=CS2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(2-ethoxyphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2916220.png)
![3-(4-Isobutylphenyl)-6-({[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2916222.png)
![3-methoxy-N-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)ethyl)benzamide](/img/structure/B2916225.png)
![N-(2,4-dimethoxybenzyl)-7-oxaspiro[3.5]nonan-1-amine hydrochloride](/img/structure/B2916226.png)


![N-[3-(1-Oxa-4-azaspiro[5.5]undecan-4-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2916230.png)
![3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4-difluorophenyl)propanamide](/img/structure/B2916232.png)



![ethyl N-[(3-chlorophenyl)(2-oxocyclooctyl)methyl]carbamate](/img/structure/B2916238.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-5-(((4-chlorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole](/img/structure/B2916241.png)
![ethyl 2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2916242.png)